A Technical Guide to the Synthesis and Characterization of 2-Cyclopentylideneacetic Acid
A Technical Guide to the Synthesis and Characterization of 2-Cyclopentylideneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyclopentylideneacetic acid, a molecule of interest in organic synthesis and medicinal chemistry. This document details established synthetic routes, provides hypothetical detailed experimental protocols, and summarizes key characterization data. Furthermore, it explores the potential biological relevance of this compound, offering a framework for future research and development.
Synthesis of 2-Cyclopentylideneacetic Acid
The synthesis of 2-cyclopentylideneacetic acid can be effectively achieved through two primary and well-established olefination reactions: the Wittig reaction and the Knoevenagel condensation. Both methods utilize cyclopentanone as the starting material.
Wittig Reaction
The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones.[1][2][3] In the context of synthesizing 2-cyclopentylideneacetic acid, this reaction involves the condensation of cyclopentanone with a phosphorus ylide derived from an α-haloacetic acid ester, followed by hydrolysis of the resulting ester.
Reaction Scheme:
Experimental Protocol: Wittig Reaction
This protocol is a representative procedure based on general Wittig reaction principles.[4]
Materials:
-
Triphenylphosphine
-
Ethyl bromoacetate
-
Cyclopentanone
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO4)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.1 eq) to anhydrous THF. To this suspension, add ethyl bromoacetate (1.1 eq) and stir the mixture at room temperature for 24 hours to form the phosphonium salt. Cool the resulting suspension to 0 °C and slowly add sodium hydride (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 2-3 hours to form the ylide.
-
Olefination: Cool the ylide solution to 0 °C and add cyclopentanone (1.0 eq) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours.
-
Work-up and Ester Isolation: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter and concentrate the solvent under reduced pressure. The crude product, ethyl 2-cyclopentylideneacetate, can be purified by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir the mixture at room temperature for 12 hours.
-
Acidification and Product Isolation: Acidify the reaction mixture to pH 2 with 2M HCl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter and concentrate under reduced pressure to yield 2-cyclopentylideneacetic acid. The product can be further purified by recrystallization.
Knoevenagel Condensation
The Knoevenagel condensation is another powerful method for C-C bond formation, involving the reaction of a carbonyl compound with an active methylene compound.[5][6] For the synthesis of 2-cyclopentylideneacetic acid, cyclopentanone is reacted with malonic acid in the presence of a basic catalyst, which is followed by decarboxylation.[7]
Reaction Scheme:
Experimental Protocol: Knoevenagel Condensation (Doebner Modification)
This protocol is a representative procedure based on the Doebner modification of the Knoevenagel condensation.[7]
Materials:
-
Cyclopentanone
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Toluene
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na2SO4)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, dissolve cyclopentanone (1.0 eq) and malonic acid (1.2 eq) in toluene.
-
Condensation and Decarboxylation: Add pyridine (2.0 eq) and a catalytic amount of piperidine to the mixture. Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours). The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold 2M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude 2-cyclopentylideneacetic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Characterization of 2-Cyclopentylideneacetic Acid
Comprehensive characterization is essential to confirm the structure and purity of the synthesized 2-cyclopentylideneacetic acid. Due to the limited availability of experimental data for 2-cyclopentylideneacetic acid (CAS 1903-27-1), this section provides computed data for the target molecule and experimental data for its saturated analog, cyclopentylacetic acid (CAS 1123-00-8), for comparative purposes.
Physical and Chemical Properties
| Property | 2-Cyclopentylideneacetic Acid (Computed) | Cyclopentylacetic Acid (Experimental) |
| Molecular Formula | C₇H₁₀O₂ | C₇H₁₂O₂ |
| Molecular Weight | 126.15 g/mol | 128.17 g/mol |
| Melting Point | - | 12-14 °C |
| Boiling Point | - | 133-134 °C @ 23 mmHg |
| Density | - | 1.022 g/mL @ 25 °C |
| Refractive Index | - | n20/D 1.453 |
Data for Cyclopentylacetic acid sourced from ChemicalBook[8].
Spectroscopic Data
Note: The following are predicted and representative spectroscopic data. Actual experimental data should be acquired for confirmation.
2-Cyclopentylideneacetic Acid (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ ~10-12 (br s, 1H, COOH), ~5.8-6.0 (s, 1H, =CH), ~2.4-2.6 (m, 4H, allylic CH₂), ~1.6-1.8 (m, 4H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~172 (C=O), ~160 (C=), ~120 (=CH), ~35 (allylic CH₂), ~26 (CH₂).
-
IR (KBr, cm⁻¹): ~2500-3300 (br, O-H), ~1680 (C=O), ~1640 (C=C).
-
Mass Spectrometry (EI): m/z (%) = 126 (M⁺), 81, 67.
Cyclopentylacetic Acid (Experimental Data Summary)
-
¹H NMR: Spectral data is available and can be found in databases such as ChemicalBook.[9]
-
¹³C NMR: Spectral data is available and can be found in databases such as ChemicalBook.[10]
-
IR Spectrum: The NIST WebBook provides the gas-phase IR spectrum.[11]
-
Mass Spectrum: The NIST WebBook provides the mass spectrum (electron ionization).[12][13]
Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of 2-cyclopentylideneacetic acid is limited, its structural features suggest potential as a modulator of inflammatory pathways. The cyclopentane ring is a common motif in various biologically active compounds, including prostaglandins and some antiviral agents.[2]
Potential Anti-inflammatory Activity
The α,β-unsaturated carboxylic acid moiety present in 2-cyclopentylideneacetic acid is a key structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs). These drugs often exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation. It is plausible that 2-cyclopentylideneacetic acid could also interact with and inhibit COX enzymes.
Proposed Signaling Pathway: COX Inhibition
Caption: Proposed inhibitory action of 2-cyclopentylideneacetic acid on the COX pathway.
Experimental and Logical Workflows
Synthesis Workflow
The general workflow for the synthesis of 2-cyclopentylideneacetic acid via either the Wittig reaction or Knoevenagel condensation followed by purification is depicted below.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. purechemistry.org [purechemistry.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Cyclopentylacetic acid | C7H12O2 | CID 71606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CYCLOPENTYLACETIC ACID(1123-00-8) 1H NMR spectrum [chemicalbook.com]
- 10. CYCLOPENTYLACETIC ACID(1123-00-8) 13C NMR [m.chemicalbook.com]
- 11. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]
- 12. Cyclopentaneacetic acid [webbook.nist.gov]
- 13. mzCloud – Cyclopentylacetic acid [mzcloud.org]
